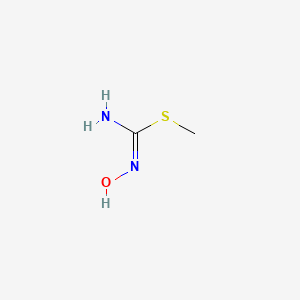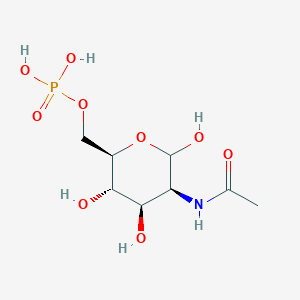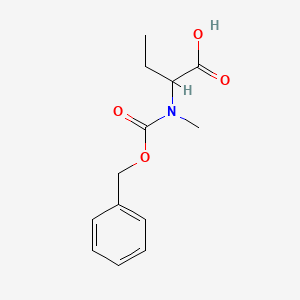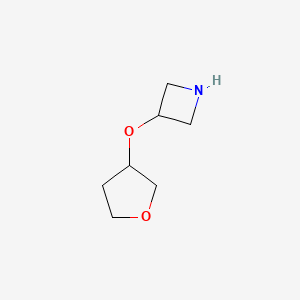
3-((Tetrahydrofuran-3-YL)oxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Tetrahydrofuran-3-YL)oxy)azetidine is a heterocyclic compound that features both azetidine and tetrahydrofuran rings. Azetidines are four-membered nitrogen-containing heterocycles, while tetrahydrofuran is a five-membered oxygen-containing ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines, although it requires specific photochemical conditions.
Another approach involves the ring-opening polymerization of azetidine monomers, which can be achieved through anionic or cationic mechanisms . This method allows for the production of polyamines with various structures, which can then be functionalized to introduce the tetrahydrofuran group.
Industrial Production Methods
Industrial production of 3-((Tetrahydrofuran-3-YL)oxy)azetidine may involve bulk manufacturing processes that utilize the aforementioned synthetic routes. Companies like ChemScene offer bulk custom synthesis and procurement services for this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-((Tetrahydrofuran-3-YL)oxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen or oxygen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the azetidine or tetrahydrofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
3-((Tetrahydrofuran-3-YL)oxy)azetidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological targets.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of molecules with specific pharmacological activities.
Industry: It can be used in the production of polymers and materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 3-((Tetrahydrofuran-3-YL)oxy)azetidine involves its interaction with molecular targets through its azetidine and tetrahydrofuran rings. The ring strain in azetidines makes them reactive, allowing for the cleavage of nitrogen-carbon bonds under appropriate conditions . This reactivity can be harnessed in various chemical transformations and biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring, similar in structure but lacking the tetrahydrofuran moiety.
Tetrahydrofuran: A five-membered oxygen-containing ring, similar in structure but lacking the azetidine moiety.
Oxetane: A four-membered oxygen-containing ring, which shares some reactivity characteristics with azetidines.
Uniqueness
3-((Tetrahydrofuran-3-YL)oxy)azetidine is unique due to the combination of azetidine and tetrahydrofuran rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
3-(oxolan-3-yloxy)azetidine |
InChI |
InChI=1S/C7H13NO2/c1-2-9-5-6(1)10-7-3-8-4-7/h6-8H,1-5H2 |
Clave InChI |
OVTODFDSEFOLKD-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1OC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


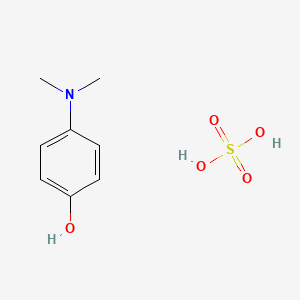

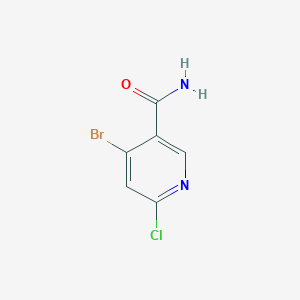
![Methyl (S)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13028345.png)
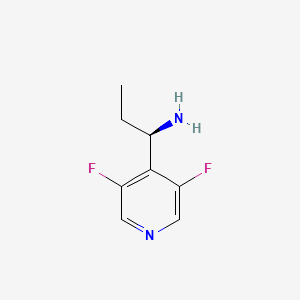


![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B13028359.png)
